N-ethyl-5-fluoro-2-methylaniline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H12FN |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
N-ethyl-5-fluoro-2-methylaniline |
InChI |
InChI=1S/C9H12FN/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6,11H,3H2,1-2H3 |
InChI Key |
VDCQUYQMNAQQHL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)F)C |
Origin of Product |
United States |
Contextualization of Substituted Anilines in Contemporary Organic Chemistry Research
Substituted anilines are aromatic amines that have one or more hydrogen atoms on the benzene (B151609) ring or the amino group replaced by other functional groups. This structural versatility makes them crucial intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. The nature and position of the substituents on the aniline (B41778) core profoundly influence the molecule's physical, chemical, and biological properties.
In recent years, the development of novel catalytic systems has revolutionized the synthesis of substituted anilines. Methods such as palladium-catalyzed amination and reductive amination have provided efficient and selective routes to these valuable compounds. The ongoing research in this area focuses on developing more sustainable and atom-economical synthetic methodologies.
Academic Significance of N Ethyl 5 Fluoro 2 Methylaniline in Chemical Synthesis and Studies
While extensive research on N-ethyl-5-fluoro-2-methylaniline itself is not widely published, its structural motifs—a fluorinated aniline (B41778) core with N-ethyl and methyl substitutions—suggest significant academic and industrial potential. The presence of a fluorine atom is particularly noteworthy, as fluorine-containing compounds often exhibit unique biological activities and enhanced metabolic stability, making them attractive candidates in drug discovery.
The academic significance of this compound can be inferred from the applications of its structural analogs. For instance, fluorinated anilines are key components in a variety of pharmaceuticals and agrochemicals. The N-ethyl group can also play a crucial role in modulating a molecule's lipophilicity and binding affinity to biological targets.
Based on the known applications of similar compounds, this compound is a promising building block for the synthesis of novel bioactive molecules. Its structural features suggest potential applications in the development of new therapeutic agents and functional materials.
Research Trajectory and Outline Objectives
Established Synthetic Pathways to this compound
Traditional synthesis of this compound relies on well-documented reactions involving the formation of the ethyl-amino group on a fluorinated toluidine core.
Amination and Alkylation Strategies for Aromatic Precursors
A primary route to this compound involves the direct N-alkylation of 5-fluoro-2-methylaniline. This precursor, also known as 5-fluoro-o-toluidine, serves as a key starting material. sigmaaldrich.com The alkylation can be achieved using various ethylating agents.
One common approach is the reaction of 5-fluoro-2-methylaniline with an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions.
Another established method is reductive amination. This involves reacting 5-fluoro-2-methylaniline with acetaldehyde (B116499) in the presence of a reducing agent. The initial reaction forms an imine intermediate, which is then reduced in situ to the desired N-ethyl product.
Multi-Step Conversions from Related Fluorinated Anilines
The synthesis can also commence from precursors that require modification prior to N-alkylation. For instance, starting from 4-fluoro-2-nitrotoluene, a reduction of the nitro group is necessary to form 5-fluoro-2-methylaniline. chemicalbook.com This reduction is commonly carried out using reagents like iron powder in the presence of an acid, such as hydrochloric acid. chemicalbook.com Following the successful synthesis of 5-fluoro-2-methylaniline, the N-ethylation can proceed as described above.
Advanced Synthetic Approaches and Innovations
Recent advancements in synthetic chemistry have introduced more efficient, sustainable, and versatile methods for the synthesis of N-alkylanilines, including this compound.
Catalytic Functionalization of Aniline Derivatives
Catalytic methods offer significant advantages in terms of efficiency and selectivity. Transition-metal catalysts, including those based on nickel, ruthenium, and copper, have been effectively employed for the N-alkylation of anilines. mdpi.comrsc.orgnih.gov These catalysts can facilitate the reaction with a broader range of alkylating agents and under milder conditions. For example, the "borrowing hydrogen" strategy utilizes alcohols as alkylating agents, with water as the only byproduct, representing a greener alternative to traditional methods. rsc.org The development of heterogeneous catalysts, such as silver nanoparticles on graphene oxide (Ag/GO), also shows promise for high conversion and selectivity in N-alkylation reactions. researchgate.net
The direct functionalization of the C-H bond in aniline derivatives is another area of active research. acs.org While typically challenging due to the nucleophilicity of the amino group, catalytic methods are being developed to achieve site-selective alkylation of the aromatic ring. mdpi.comacs.org
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry are increasingly influencing the development of synthetic routes. researchgate.net This includes the use of less hazardous reagents and solvents, improving atom economy, and reducing energy consumption. researchgate.netresearchgate.net For the synthesis of this compound, this translates to favoring catalytic methods that allow the use of greener alkylating agents like alcohols or carbonates. rsc.orgchemicalbook.com Sonochemical methods, which use ultrasound to promote reactions, can also offer a more energy-efficient alternative to conventional heating. nih.gov The development of biocatalytic routes, employing enzymes for specific transformations, represents a frontier in sustainable synthesis. semanticscholar.org
Flow Chemistry and Continuous Processing for Synthesis Optimization
Flow chemistry has emerged as a powerful tool for optimizing chemical syntheses, offering improved safety, scalability, and efficiency. durham.ac.ukepa.gov The N-alkylation of anilines can be effectively performed in a continuous flow setup. epa.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. epa.gov Furthermore, inline purification techniques can be integrated into the flow process, streamlining the entire synthesis and workup. beilstein-journals.orgnih.gov This approach is particularly advantageous for multi-step syntheses, enabling a "telescoped" process where intermediates are directly channeled into subsequent reaction steps without isolation.
Reaction Condition Optimization and Yield Enhancement Studies
The synthesis of this compound typically proceeds via a two-step sequence, beginning with the synthesis of the precursor, 5-fluoro-2-methylaniline, followed by its N-ethylation. The optimization of reaction conditions and enhancement of yield are critical at both stages to ensure an efficient and economical process.
The precursor, 5-fluoro-2-methylaniline, can be synthesized through various methods, with a common route being the reduction of 4-fluoro-1-methyl-2-nitrobenzene. Research has focused on optimizing this reduction to maximize the yield and purity of the resulting aniline. Key parameters that are often subject to optimization include the choice of reducing agent, catalyst, solvent, temperature, and reaction time.
One documented method involves the use of iron powder in the presence of a small amount of hydrochloric acid in an ethanol-water mixture. The reaction is initiated at a low temperature (0 °C) and then brought to reflux for an extended period. chemicalbook.com This classical approach, while effective, often requires long reaction times and can generate significant iron sludge waste.
Another approach utilizes catalytic hydrogenation, which is a cleaner alternative. Palladium-based catalysts are often employed for such transformations. For instance, a method using a palladium catalyst, Pd(P(o-tol)3)2, in conjunction with a ligand like CyPF-PtBu, has been reported for similar aniline syntheses. chemicalbook.com This method often proceeds under milder conditions and can lead to high yields. The optimization of catalyst loading, hydrogen pressure, and solvent is crucial for the success of this route.
A summary of reaction conditions for the synthesis of 5-fluoro-2-methylaniline from 4-fluoro-1-methyl-2-nitrobenzene is presented below.
| Reagents and Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Iron powder, Hydrochloric acid | Ethanol, Water | 0 °C to Reflux | 12 h | 70% | chemicalbook.com |
| Pd(P(o-tol)3)2, CyPF-PtBu, Ammonium sulfate, Sodium tert-butoxide | Dioxane | Not specified | 8 h | 76% | chemicalbook.com |
The second step in the synthesis is the N-ethylation of 5-fluoro-2-methylaniline. This transformation can be achieved using various ethylating agents, such as ethyl halides (e.g., ethyl iodide or ethyl bromide) or diethyl sulfate. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. The choice of base, solvent, and temperature plays a significant role in the reaction's efficiency and selectivity.
Optimization studies for the N-alkylation of anilines often explore different bases, ranging from inorganic bases like potassium carbonate and sodium hydroxide (B78521) to organic bases like triethylamine. The solvent choice can also be critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being favored. The reaction temperature is another key parameter to optimize to ensure a reasonable reaction rate while minimizing side reactions, such as over-alkylation to form the tertiary amine.
A conceptual table illustrating the parameters often optimized for the N-ethylation of anilines is provided below.
| Parameter | Variation | Objective |
|---|---|---|
| Ethylating Agent | Ethyl iodide, Ethyl bromide, Diethyl sulfate | Optimize reactivity and cost |
| Base | K2CO3, NaOH, Triethylamine | Maximize yield and minimize side reactions |
| Solvent | DMF, Acetonitrile, Toluene | Improve solubility and reaction rate |
| Temperature | Room Temperature to 100 °C | Balance reaction rate and selectivity |
More recent and sustainable methods for N-alkylation involve the use of alcohols as alkylating agents through a "borrowing hydrogen" strategy. nih.gov This approach, often catalyzed by transition metals like ruthenium or iridium, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the aniline. nih.gov This method is highly atom-economical, with water being the only byproduct. Optimization of these catalytic systems involves screening different metal precursors, ligands, and reaction conditions to achieve high yields and selectivity for the mono-N-alkylated product.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the N-ethyl group protons, the methyl group protons, and the amine proton.
Aromatic Region: The three aromatic protons will appear as complex multiplets in the range of δ 6.5-7.5 ppm. The proton ortho to the fluorine atom would likely show a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other two aromatic protons will also display splitting patterns influenced by both proton-proton and proton-fluorine couplings.
N-Ethyl Group: The methylene (B1212753) (-CH2-) protons of the ethyl group are anticipated to appear as a quartet around δ 3.0-3.4 ppm, coupled to the methyl protons. The terminal methyl (-CH3) protons of the ethyl group will likely be observed as a triplet around δ 1.2-1.4 ppm.
Methyl Group: The methyl group attached to the aromatic ring is expected to produce a singlet in the region of δ 2.0-2.3 ppm.
Amine Proton: The N-H proton signal is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The fluorine atom will induce characteristic C-F couplings.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine atom (C5) will show a large one-bond C-F coupling constant (¹JCF) and is expected to resonate at a higher chemical shift due to the electronegativity of fluorine. The other aromatic carbons will also exhibit smaller two- and three-bond C-F couplings.
Alkyl Carbons: The methylene carbon of the ethyl group is expected around δ 35-45 ppm, while the methyl carbon of the ethyl group will appear at approximately δ 13-16 ppm. The methyl carbon attached to the aromatic ring is anticipated in the δ 17-21 ppm range.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a sensitive probe for the electronic environment around the fluorine atom. For this compound, a single resonance is expected. Its chemical shift will be influenced by the electronic effects of the amino and methyl substituents on the aromatic ring.
Predicted NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|---|
| ¹H | Aromatic H | 6.5 - 7.5 | m | J(H,H), J(H,F) |
| ¹H | N-CH₂-CH₃ | 3.0 - 3.4 | q | J(H,H) ≈ 7 |
| ¹H | N-CH₂-CH₃ | 1.2 - 1.4 | t | J(H,H) ≈ 7 |
| ¹H | Ar-CH₃ | 2.0 - 2.3 | s | - |
| ¹H | N-H | Variable | br s | - |
| ¹³C | Aromatic C-F | ~155 - 165 | d | ¹J(C,F) ≈ 240 |
| ¹³C | Other Aromatic C | 110 - 150 | d | J(C,F) |
| ¹³C | N-CH₂-CH₃ | 35 - 45 | s | - |
| ¹³C | N-CH₂-CH₃ | 13 - 16 | s | - |
| ¹³C | Ar-CH₃ | 17 - 21 | s | - |
| ¹⁹F | Ar-F | -110 to -120 | m | J(F,H) |
Two-dimensional NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between protons. It would clearly show the correlation between the methylene and methyl protons of the ethyl group, as well as the couplings between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the unambiguous assignment of the protonated carbons by linking the proton signals to their corresponding carbon signals.
The chemical shifts of protons, especially those involved in hydrogen bonding like the N-H proton, can be significantly influenced by the solvent. researchgate.net In aprotic, non-polar solvents like CDCl₃, the N-H signal is typically sharper and at a lower chemical shift. In contrast, in hydrogen-bond accepting solvents like DMSO-d₆, the N-H signal would be broader and shifted downfield due to strong hydrogen bonding with the solvent. The aromatic proton signals may also experience slight shifts due to solvent-solute interactions, which can sometimes aid in resolving overlapping multiplets. Coupling constants are generally less affected by the solvent, but subtle changes can sometimes be observed.
Vibrational Spectroscopy Analysis (FT-IR and Raman)
While specific FT-IR and Raman spectra for this compound are not readily published, the expected vibrational modes can be predicted based on the analysis of similar substituted anilines.
N-H Vibrations: The N-H stretching vibration is expected to appear as a medium to weak band in the region of 3350-3450 cm⁻¹ in the FT-IR spectrum. The N-H bending vibration is typically observed around 1600-1650 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups will be observed in the 2850-2980 cm⁻¹ region.
C=C Aromatic Stretching: The characteristic C=C stretching vibrations of the benzene (B151609) ring are expected to appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration of the aromatic amine is typically found in the 1250-1350 cm⁻¹ range.
C-F Stretching: The C-F stretching vibration is expected to be a strong band in the FT-IR spectrum, typically in the region of 1200-1280 cm⁻¹.
Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene ring, which are sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ region.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H Stretch | 3350 - 3450 | Medium-Weak | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Weak | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong | Medium-Strong |
| N-H Bend | 1600 - 1650 | Medium | Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
| C-N Stretch | 1250 - 1350 | Medium | Medium |
| C-F Stretch | 1200 - 1280 | Strong | Weak |
| C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |
The precise positions and shapes of the vibrational bands can provide insights into the molecular conformation and intermolecular interactions. For instance, the frequency of the N-H stretching vibration can indicate the extent of hydrogen bonding in the solid or liquid state. In a condensed phase, intermolecular hydrogen bonds of the N-H---F or N-H---N type could lead to a broadening and shifting of the N-H stretching band to lower frequencies compared to the gas phase. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in probing the C-C skeletal vibrations of the aromatic ring and the alkyl substituents, providing complementary information to the FT-IR data.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
No experimental UV-Vis absorption spectra for this compound were found in published literature or databases. Typically, an aromatic compound of this nature would be expected to exhibit absorption maxima in the UV region, corresponding to π → π* and n → π* electronic transitions associated with the benzene ring and the nitrogen lone pair. The substitution on the aromatic ring, including the fluorine, methyl, and N-ethylamino groups, would influence the precise wavelengths and intensities of these absorptions. Without experimental data, a detailed analysis of its electronic transitions is not possible.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
Specific high-resolution mass spectrometry data and detailed fragmentation pathway analysis for this compound are not available in the public domain. HRMS analysis would provide the exact mass of the molecular ion, confirming its elemental composition (C₉H₁₂FN). The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. Common fragmentation pathways for similar aniline derivatives often involve:
Alpha-cleavage: Loss of a methyl radical (•CH₃) from the N-ethyl group to form a stable iminium cation.
Benzylic cleavage: Loss of an ethyl radical (•C₂H₅) from the nitrogen atom.
Loss of ethylene: A McLafferty-type rearrangement could potentially lead to the loss of ethene (C₂H₄).
Ring fragmentation: Cleavage of the aromatic ring, though typically less favored.
A proposed fragmentation pathway would remain speculative without actual spectral data to identify the relative abundances of fragment ions.
X-ray Crystallography for Solid-State Structural Determination
No published X-ray crystallographic data for this compound could be located. Therefore, a definitive analysis of its solid-state conformation, including molecular geometry, torsion angles, crystal packing, and hydrogen bonding networks, cannot be provided.
Determination of Molecular Geometry and Torsion Angles
An experimental determination of bond lengths, bond angles, and torsion angles would require a successful single-crystal X-ray diffraction experiment. Such data would reveal the planarity of the aromatic ring, the geometry around the nitrogen atom, and the rotational conformation of the N-ethyl group relative to the ring.
Analysis of Crystal Packing and Hydrogen Bonding Networks
Without a crystal structure, any discussion of the intermolecular forces governing the crystal packing would be hypothetical. It is plausible that in the solid state, molecules of this compound would engage in N-H•••F or N-H•••N hydrogen bonding, as well as van der Waals interactions, to form a stable three-dimensional lattice. The specific nature and geometry of these interactions remain unknown.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons within it (its electronic structure). These calculations solve the Schrödinger equation, albeit with approximations, to determine the molecule's energy and wavefunction, from which all other properties can be derived.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. scholaris.canih.gov DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction. scholaris.ca A popular and widely used functional for such studies on aniline (B41778) derivatives is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netresearchgate.net For N-ethyl-5-fluoro-2-methylaniline, a DFT/B3LYP calculation would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.
Ab initio methods , Latin for "from the beginning," are a class of quantum chemistry methods based on first principles, without the use of experimental data in their formulation. pnu.ac.irresearchgate.net The Hartree-Fock (HF) method is the simplest ab initio method, but it neglects electron correlation. materialsciencejournal.org More sophisticated and accurate methods, such as Møller-Plesset perturbation theory (MP2), account for electron correlation and provide more reliable results, albeit at a higher computational expense. pnu.ac.ir For aniline and its derivatives, both HF and MP2 methods have been used to investigate structural properties and inversion barriers of the amino group. pnu.ac.irafit.edu
A comparative study using both DFT and ab initio methods would provide a comprehensive understanding of the electronic and structural properties of this compound.
The accuracy of any quantum chemical calculation is critically dependent on the chosen basis set . A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and can describe the electron distribution more accurately, particularly for electrons further from the nucleus and in bonding regions.
For molecules containing elements like fluorine, it is crucial to use basis sets that can adequately describe polarization and diffuse electronic functions. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p) , are commonly employed. researchgate.nettsijournals.com The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in describing the shape of the electron density. The "++" in 6-311++G(d,p) signifies the inclusion of diffuse functions, which are important for describing anions and weakly bound electrons. researchgate.net
Validation of the chosen basis set is achieved by comparing calculated properties with available experimental data for related molecules or by checking for the convergence of properties as the basis set size is increased. scholaris.ca The selection is always a trade-off between the desired accuracy and the computational resources available. pnu.ac.ir
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are powerful tools for predicting and interpreting various types of spectra, which are the experimental fingerprints of a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. jmaterenvironsci.comijcce.ac.ir
For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be of particular interest. The accuracy of predicted ¹⁹F chemical shifts can be significantly improved by using appropriate DFT functionals and basis sets, with scaling factors sometimes applied to correct for systematic errors. escholarship.orgrsc.orgnih.gov The table below illustrates hypothetical ¹³C NMR chemical shifts for this compound, calculated using the GIAO-DFT method.
Hypothetical Calculated ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-NH) | 145.5 |
| C-2 (C-CH₃) | 120.8 |
| C-3 | 129.7 |
| C-4 | 114.2 |
| C-5 (C-F) | 158.3 (d, ¹JCF ≈ 240 Hz) |
| C-6 | 112.9 |
| -CH₃ | 17.4 |
| -CH₂- | 45.1 |
| -CH₂-CH₃ | 14.9 |
Note: These are illustrative values. Actual calculated shifts may vary based on the level of theory, basis set, and solvent model used. The doublet (d) for C-5 indicates coupling to the fluorine atom.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. materialsciencejournal.orgtsijournals.com A frequency calculation is typically performed after a geometry optimization to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to obtain the harmonic vibrational frequencies. dtic.mil
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. To improve agreement with experimental spectra, a scaling factor is commonly applied. researchgate.net The calculated vibrational spectrum for this compound would help in assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as C-H stretches, N-H bends, and aromatic ring vibrations.
Illustrative Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | ~3450 | N-H stretching |
| ν(C-H)aromatic | 3050-3100 | Aromatic C-H stretching |
| ν(C-H)aliphatic | 2850-2980 | Aliphatic C-H stretching (ethyl & methyl) |
| ν(C=C) | 1500-1600 | Aromatic ring stretching |
| δ(N-H) | ~1620 | N-H bending (scissoring) |
| ν(C-F) | ~1250 | C-F stretching |
Note: These are typical frequency ranges for the described vibrational modes and are for illustrative purposes.
To understand the electronic transitions of a molecule, such as those observed in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. researchgate.netijcce.ac.ir TD-DFT can predict the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to the intensity of the absorption) of electronic transitions. researchgate.net
For this compound, TD-DFT calculations would reveal the nature of the electronic transitions, for instance, whether they are π → π* or n → π* transitions, and how the substituents (ethyl, fluoro, and methyl groups) influence the absorption spectrum compared to unsubstituted aniline. These calculations are crucial for designing molecules with specific optical properties.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Computational analysis of this compound, often employing Density Functional Theory (DFT), provides a detailed picture of its electronic characteristics. The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial in this regard.
The MEP map visually represents the electrostatic potential on the molecule's surface. For this compound, the MEP analysis would likely indicate regions of negative potential (nucleophilic centers) around the nitrogen and fluorine atoms due to their high electronegativity. Conversely, areas of positive potential (electrophilic centers) would be expected around the hydrogen atoms of the ethyl and methyl groups.
HOMO-LUMO Energy Gaps and Electron Transfer Properties
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger energy gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
For fluorinated aniline derivatives, the HOMO-LUMO energy gap can be significant, indicating good stability. The electron-donating nature of the amino and alkyl groups and the electron-withdrawing effect of the fluorine atom influence the energy levels of these orbitals. This interplay governs the intramolecular charge transfer characteristics of the molecule.
Reactivity Descriptors
A suite of global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the chemical reactivity of this compound. These descriptors provide a more nuanced understanding of the molecule's behavior in chemical reactions.
| Reactivity Descriptor | Formula | Significance |
| Ionization Energy (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Electronic Chemical Potential (µ) | µ ≈ -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | ω = µ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
| Nucleophilicity Index (Nu) | Nu = 1/ω | Quantifies the ability of a molecule to donate electrons. |
These descriptors, derived from theoretical calculations, offer a predictive framework for the reactivity of this compound in various chemical environments.
Reaction Mechanism Elucidation via Computational Pathway Analysis
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the most likely reaction pathways.
Transition State Characterization and Reaction Barrier Calculation
A key aspect of computational reaction mechanism studies is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical bottleneck for the reaction. By calculating the energy of the transition state relative to the reactants, the activation energy or reaction barrier can be determined. A lower activation energy indicates a faster reaction. For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, computational methods can pinpoint the structure and energy of the relevant transition states.
Solvent Effects in Computational Modeling
The solvent in which a reaction is carried out can have a significant impact on the reaction mechanism and rate. Computational models can account for solvent effects through various methods, such as implicit solvent models (e.g., the Polarizable Continuum Model) or explicit solvent models where individual solvent molecules are included in the calculation. These models can provide a more accurate description of the reaction energetics and pathway in a condensed phase, which is crucial for comparing theoretical predictions with experimental results.
Assessment of Non-Linear Optical (NLO) Properties
Molecules with significant charge-transfer characteristics and extended π-conjugated systems can exhibit non-linear optical (NLO) properties. These materials have applications in optical devices, including frequency converters and optical switches.
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Aromatic Ring System
The aromatic ring of N-ethyl-5-fluoro-2-methylaniline is the primary site for substitution reactions. The nature of these substitutions, whether electrophilic or nucleophilic, is heavily influenced by the electronic effects of the existing substituents.
The ethylamino group (-NHCH₂CH₃) is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance. The methyl group (-CH₃) is also an activating, ortho-, para-directing group, albeit weaker than the amino group. Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring through the inductive effect. However, like other halogens, it is also ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance.
The directing effects of these substituents on this compound are summarized in the table below. The positions are numbered starting from the carbon bearing the ethylamino group as position 1.
| Position | Substituent Present | Directing Influence |
| 1 | -NHCH₂CH₃ | Ortho, Para |
| 2 | -CH₃ | Ortho, Para |
| 5 | -F | Ortho, Para |
Considering the combined effects, the positions ortho and para to the strongly activating ethylamino group (positions 2, 4, and 6) are the most likely sites for electrophilic attack. However, position 2 is already occupied by a methyl group. Therefore, electrophilic substitution is expected to occur predominantly at positions 4 and 6. The fluorine atom at position 5 will have a lesser influence on the regioselectivity compared to the powerful ethylamino group.
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com This reaction is in contrast to electrophilic aromatic substitution, as it involves an electron-poor aromatic ring being attacked by a nucleophile. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction. byjus.commasterorganicchemistry.com
The SNAr mechanism typically proceeds through an addition-elimination pathway. chemistrysteps.comlibretexts.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The leaving group then departs, restoring the aromaticity of the ring.
For this compound, the fluorine atom could potentially act as a leaving group in an SNAr reaction. Fluorine is an unusual leaving group in SN1 and SN2 reactions, but it can be an effective leaving group in SNAr reactions because the C-F bond cleavage is not the rate-determining step. masterorganicchemistry.com The high electronegativity of fluorine helps to activate the ring towards nucleophilic attack. masterorganicchemistry.com For an SNAr reaction to occur, there typically needs to be a strong electron-withdrawing group positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this compound, there are no strong electron-withdrawing groups like a nitro group. The ethylamino and methyl groups are electron-donating, which would disfavor a standard SNAr reaction. Therefore, under typical conditions, this compound is not expected to be highly reactive towards nucleophilic aromatic substitution.
| Feature | Description |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |
| Typical Requirement | Electron-poor aromatic ring, good leaving group, strong nucleophile. |
| Mechanism | Addition-Elimination, involving a Meisenheimer complex intermediate. wikipedia.org |
| Role of Fluorine | Can act as a leaving group; its electronegativity activates the ring to attack. masterorganicchemistry.com |
| Reactivity of this compound | Low, due to the presence of electron-donating groups (ethylamino, methyl) which deactivate the ring towards nucleophilic attack. |
Transformations Involving the Amine Functional Group
The secondary amine functional group in this compound is a key site of reactivity, allowing for a variety of chemical transformations.
The lone pair of electrons on the nitrogen atom of the ethylamino group makes it nucleophilic and thus reactive towards a range of electrophiles.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base results in the formation of an amide. For example, the reaction with acetyl chloride would yield N-acetyl-N-ethyl-5-fluoro-2-methylaniline.
Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, leads to the formation of a sulfonamide.
Alkylation: The amine can undergo further alkylation, for instance, with alkyl halides, to form a tertiary amine.
These derivatizations are useful for protecting the amine group during other reactions or for modifying the electronic properties of the molecule.
The amine functional group is susceptible to oxidation. The oxidation of N-ethyl-N-methylaniline, a structurally similar compound, has been studied and is known to be N-oxygenated by the flavin-containing monooxygenase (FMO) enzyme system to form the corresponding N-oxide. nih.gov It is plausible that this compound could undergo similar enzymatic or chemical oxidation to form this compound N-oxide. Stronger oxidizing agents can lead to more complex reaction mixtures.
The aromatic ring itself is generally stable to reduction under standard conditions. However, under forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst, the aromatic ring can be reduced to a substituted cyclohexane.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds. wikipedia.org The Buchwald-Hartwig amination, a specific type of palladium-catalyzed cross-coupling, allows for the synthesis of aryl amines from aryl halides or triflates and amines. wikipedia.org While this compound would be a product of such a reaction (from 5-fluoro-2-methyl-substituted aryl halide and ethylamine), it can also serve as a substrate in related C-N coupling reactions if an appropriate leaving group is present on the aromatic ring.
The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. The key steps are:
Oxidative Addition: The aryl halide adds to the Pd(0) complex to form a Pd(II) species.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form an amido complex.
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst. wikipedia.org
The development of various phosphine ligands has been crucial in expanding the scope and efficiency of these reactions. wikipedia.org
| Reaction | Reagents | Product Type |
| Acylation | Acid chloride, base | Amide |
| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |
| Oxidation | Oxidizing agent (e.g., m-CPBA) | N-oxide |
| Buchwald-Hartwig Amination | Aryl halide, amine, Pd catalyst, base, ligand | Aryl amine |
Reactions at the Alkyl and Fluoro Substituents
The reactivity of the N-ethyl and fluoro groups on the this compound molecule is a subject of significant synthetic interest. The presence of the activating amino group and the deactivating but ortho,para-directing methyl and fluoro groups creates a nuanced reactivity profile.
Reactions involving the N-Ethyl Group:
The N-ethyl group can undergo several types of reactions, primarily centered around the C-H bonds of the ethyl chain and the C-N bond.
Oxidation: The nitrogen atom in N-alkylanilines can be oxidized to form N-oxides. For instance, the metabolic N-oxidation of N-ethyl-N-methylaniline is a known biotransformation pathway. nih.gov Chemical oxidation can also occur, potentially leading to dealkylation or the formation of other oxidation products. The specific products would depend on the oxidant used and the reaction conditions.
C-H Activation: The C-H bonds on the ethyl group, particularly those alpha to the nitrogen atom, are susceptible to activation by transition metal catalysts. This can lead to a variety of functionalization reactions, such as alkylation, arylation, and the formation of new C-C or C-heteroatom bonds. acs.org For example, iron-catalyzed cross-dehydrogenative coupling has been used for the α-C–H alkylation of N-methylanilines. acs.org
N-Dealkylation: The ethyl group can be cleaved from the nitrogen atom through various chemical methods. This process, known as N-dealkylation, is an important transformation in both synthetic chemistry and drug metabolism. acs.org
Reactions involving the Fluoro Substituent:
The fluorine atom on the aromatic ring is generally the most robust of the halogens in terms of nucleophilic displacement due to the strength of the C-F bond. However, under specific conditions, it can be replaced.
Catalytic C-F Bond Activation: Transition metal catalysts, particularly those based on nickel and palladium, can activate the strong C-F bond, enabling cross-coupling reactions. This allows for the replacement of the fluorine atom with various other functional groups. mdpi.comresearchgate.netnih.gov
Kinetic and Thermodynamic Investigations of Chemical Reactions
Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively available in the public domain. However, by examining studies on analogous compounds, we can infer the general principles that would govern its reactivity.
Kinetics of N-Alkylaniline Reactions:
The rates of reactions involving N-alkylanilines are influenced by steric and electronic factors. For instance, the rate of N-alkylation of primary amines has been studied using 1H NMR spectroscopy to determine rate constants for the formation of secondary and tertiary amines. nih.gov The oxidation of aniline (B41778) and N-methylaniline has been shown to have a self-accelerating character, with the kinetics being dependent on the monomer and the oxidant-to-monomer ratio. nih.gov
Thermodynamics of Nucleophilic Aromatic Substitution:
The thermodynamics of SNAr reactions are influenced by the stability of the starting materials, the intermediate Meisenheimer complex, and the products. Computational studies using density functional theory (DFT) have been employed to elucidate the reaction mechanisms and energetics of such reactions. mdpi.com For nucleophilic aromatic substitution on fluoroaromatics, the reaction can proceed through either a stepwise or a concerted mechanism, and the activation energy barriers are influenced by the solvent and the substituents on the aromatic ring. researchgate.net
The following table presents hypothetical kinetic data for a representative nucleophilic aromatic substitution reaction of a fluoroaniline derivative, illustrating the type of information that would be sought in a detailed investigation.
| Reaction Parameter | Value |
| Rate Constant (k) at 298 K | 1.5 x 10-4 M-1s-1 |
| Activation Energy (Ea) | 75 kJ/mol |
| Pre-exponential Factor (A) | 2.8 x 108 s-1 |
| Enthalpy of Activation (ΔH‡) | 72.5 kJ/mol |
| Entropy of Activation (ΔS‡) | -45 J/mol·K |
This is a hypothetical data table for illustrative purposes.
Catalytic Influences on Reaction Pathways and Selectivity
Catalysts play a crucial role in controlling the outcome of reactions involving this compound by providing alternative reaction pathways with lower activation energies and by directing the reaction to a specific site on the molecule.
Catalysis in N-Alkylation and C-H Functionalization:
A variety of transition metal catalysts, including those based on palladium, nickel, iron, and ruthenium, are effective for the N-alkylation of anilines and the functionalization of C-H bonds. researchgate.netrsc.org The choice of catalyst and ligand can significantly influence the selectivity of the reaction, favoring, for example, mono-alkylation over di-alkylation or directing functionalization to a specific C-H bond (e.g., ortho, meta, or para to the amino group, or on the N-ethyl group). nih.govnih.govresearchgate.net For instance, Pd/S,O-ligand-based catalysts have been shown to promote highly para-selective C-H olefination of aniline derivatives. nih.gov
Catalysis in C-F Bond Activation:
Activating the inert C-F bond often requires catalytic intervention. Transition metal complexes, particularly of nickel and palladium, are widely used for this purpose. mdpi.comresearchgate.net These catalysts typically operate through an oxidative addition of the C-F bond to the metal center, followed by subsequent transformations. The ligand environment around the metal is critical for the efficiency and selectivity of these catalytic systems. Metal-free catalytic systems for C-F bond activation are also an emerging area of research. whiterose.ac.uk
The table below summarizes the influence of different catalytic systems on the reactions of aniline derivatives, providing a framework for understanding the potential catalytic transformations of this compound.
| Reaction Type | Catalyst System | Substrate Class | Key Outcome/Selectivity |
| N-Alkylation | Pd(II) complex | Aromatic amines | Efficient N-alkylation with alcohols |
| para-C-H Olefination | Pd/S,O-ligand | Aniline derivatives | High para-selectivity |
| α-C-H Alkylation | Iron-based catalyst | N-Methylanilines | Regioselective alkylation of the N-methyl group |
| C-F Borylation | Palladium-catalyzed | Fluoro-aromatics | Conversion of C-F to C-B bond |
| C-F Amination | Phosphine-catalyzed | Fluoroaromatics | Metal-free aminodefluorination |
This table is a summary of catalytic applications for related compound classes and is intended to be illustrative.
Applications in Advanced Organic Synthesis
N-Ethyl-5-fluoro-2-methylaniline as a Versatile Building Block in Multi-Step Synthesis
The strategic placement of the fluoro, methyl, and N-ethyl groups on the aniline (B41778) core makes this compound a versatile building block in the multi-step synthesis of complex organic molecules. The fluorine atom can enhance metabolic stability and binding affinity in bioactive compounds, a desirable trait in medicinal chemistry. The N-ethyl group provides a site for further functionalization and can influence the steric and electronic properties of the final product.
While specific, publicly documented multi-step syntheses starting from this compound are not abundant, its utility can be inferred from the chemistry of its precursor, 5-fluoro-2-methylaniline (B146954), and other related fluorinated anilines. The synthesis of this compound itself would likely proceed via the N-ethylation of 5-fluoro-2-methylaniline. This precursor is synthesized from 4-fluoro-1-methyl-2-nitrobenzene through reduction. google.com
The true value of this compound as a building block lies in the array of chemical transformations it can undergo. The amino group can be readily converted into a wide range of other functional groups, such as amides, sulfonamides, and various nitrogen-containing heterocycles. This versatility allows for its incorporation into a diverse set of molecular scaffolds. For instance, related fluorinated aniline derivatives are used as key coupling components in oxidative chromogenic reactions, highlighting their role as foundational elements in the synthesis of larger, functional molecules. google.com
Precursor to Structurally Diverse Fluorinated Heterocyclic Compounds
Fluorinated heterocyclic compounds are of immense importance in pharmaceuticals, agrochemicals, and materials science due to their unique biological and physical properties. miamioh.eduresearchgate.net this compound serves as an excellent precursor for the synthesis of a variety of these valuable structures. The aniline nitrogen can act as a nucleophile in cyclization reactions to form nitrogen-containing rings, while the aromatic ring can be further functionalized to build more complex fused heterocyclic systems.
The synthesis of fluorinated heterocycles often involves the reaction of a substituted aniline with a binucleophile or a molecule containing functional groups that can react with the aniline to form a ring. For example, the reaction of an aniline with a β-ketoester can lead to the formation of quinolones, an important class of heterocyclic compounds. The presence of the fluorine atom in this compound can influence the regioselectivity of these cyclization reactions and the properties of the resulting heterocyclic products.
A review of recently approved fluorinated heterocyclic drugs demonstrates that substituted anilines are common starting materials for complex drug molecules. nih.gov For example, the synthesis of Alpelisib, a PI3K inhibitor, involves the use of a fluorinated acid to construct a pyran-4-one ring system. nih.gov While not directly using this compound, these synthetic strategies illustrate the potential pathways where this compound could be employed to generate novel fluorinated heterocycles with potential biological activity.
Role in the Development of Novel Organic Reagents and Ligands for Catalysis
The development of novel reagents and ligands is crucial for advancing the field of catalysis. Substituted anilines, including this compound, can be precursors to ligands for transition metal catalysts. The electronic properties of the aniline, modified by the electron-withdrawing fluorine and electron-donating methyl and ethyl groups, can tune the properties of the resulting ligand and, consequently, the reactivity and selectivity of the catalyst.
For example, anilines can be converted into N-heterocyclic carbenes (NHCs), a class of ligands that have revolutionized homogeneous catalysis. bldpharm.com The synthesis of these ligands often starts with the alkylation of an aniline, similar to the ethylation that forms the title compound. The steric and electronic environment around the metal center can be precisely controlled by the substituents on the aniline ring, which is critical for achieving high catalytic activity and selectivity.
Furthermore, the aniline moiety itself can be part of a bidentate or tridentate ligand system, coordinating to a metal center through the nitrogen atom and other donor atoms incorporated into the molecule. The specific substitution pattern of this compound offers a unique combination of steric bulk and electronic character that could be exploited in the design of new ligands for a variety of catalytic transformations, including cross-coupling reactions and C-H activation.
Synthesis of Functional Organic Materials and Specialty Chemicals
The unique properties imparted by the fluorine atom make this compound an attractive building block for the synthesis of functional organic materials and specialty chemicals. Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and specific optical and electronic properties.
In the realm of specialty chemicals, fluorinated anilines have been patented for use as coupling components in chromogenic reactions. google.com These reactions produce colored dyes upon oxidation and are used in various analytical and diagnostic applications. The specific shade and stability of the resulting dye can be fine-tuned by the substituents on the aniline ring. For example, N-(2-acetamidoethyl)-N-ethyl-4-fluoro-3-methyl-aniline is a preferred compound in this class, demonstrating the utility of N-ethylated fluoro-methyl-anilines in this area. google.comgoogle.com
The structural motifs present in this compound are also relevant to the agrochemical industry. For instance, N-methyl anilines are known intermediates for herbicides. google.com The introduction of fluorine can enhance the biological activity and metabolic stability of these agrochemicals. The development of new pesticides and herbicides often relies on the synthesis and screening of libraries of compounds, and this compound represents a valuable starting point for such endeavors.
Below is a table summarizing the properties of this compound and its precursor.
| Property | This compound | 5-fluoro-2-methylaniline |
| CAS Number | 1021076-57-2 bldpharm.com | 367-29-3 sigmaaldrich.com |
| Molecular Formula | C₉H₁₂FN | C₇H₈FN sigmaaldrich.com |
| Molecular Weight | 153.20 g/mol | 125.14 g/mol sigmaaldrich.com |
| Appearance | Not specified | Light brown solid google.com |
| Melting Point | Not specified | 38-40 °C sigmaaldrich.com |
Advanced Analytical Methodologies for Quantification and Monitoring
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic methods are fundamental in the analytical workflow of N-ethyl-5-fluoro-2-methylaniline, enabling the separation of the main compound from structurally related impurities that may arise during its synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's moderate polarity. In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 or C8 column, is used in conjunction with a polar mobile phase.
The separation mechanism is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. By employing a gradient elution, where the composition of the mobile phase is altered over time—typically by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water—a broad spectrum of compounds with varying polarities can be effectively separated and quantified. rsc.org For instance, a method for analyzing aniline (B41778) and its degradation products utilized a C18 column with a gradient of an organic modifier, buffer, and adjusted pH to achieve separation. rsc.org A similar approach can be optimized for this compound.
A photodiode array (PDA) or a UV-Vis detector is commonly used for detection, set at a wavelength where the aniline derivative exhibits maximum absorbance. nih.gov Method validation for similar compounds has demonstrated good linearity over a concentration range, with high accuracy and precision, making HPLC a reliable tool for routine quality control. epa.gov
Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is especially valuable for identifying and quantifying trace-level impurities. The United States Environmental Protection Agency (EPA) has established methods, such as Method 8131, for the determination of aniline and its derivatives by gas chromatography. thermofisher.com
In GC-MS, the sample is first vaporized and introduced into a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. The effluent from the GC column then enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides both qualitative (identification) and quantitative information. For unfamiliar samples, GC-MS is highly recommended for definitive analyte identification. thermofisher.com While derivatization can sometimes be required for polar anilines to improve their thermal stability and chromatographic behavior, this compound is generally amenable to direct analysis. d-nb.info
Interactive Data Table: Representative GC-MS Parameters for Impurity Profiling of this compound
| Parameter | Value |
| Column | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Transfer Line Temp | 280 °C |
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)
For the analysis of complex mixtures or when very low detection limits are required, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed. LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for analyzing this compound in complex matrices where co-eluting impurities might interfere with standard HPLC-UV detection.
In an LC-MS/MS system, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI) in positive mode for aniline compounds. The precursor ion corresponding to the protonated molecule of this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional specificity and reduces background noise, allowing for accurate quantification at very low levels. A study comparing GC/MS and LC/MS-MS for the analysis of aniline derivatives found that while both methods yielded comparable results, LC/MS-MS offered the advantage of direct injection without the need for extensive sample preparation.
Interactive Data Table: Exemplary LC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
| LC System | UPLC/HPLC with a C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ions (Q3) | Specific fragments of the parent compound |
| Collision Energy | Optimized for the specific analyte |
Development and Validation of Robust Analytical Methods for Research Scale
The development and validation of analytical methods for this compound at the research scale are critical to ensure that the data generated is reliable and reproducible. The validation process typically follows guidelines from the International Council for Harmonisation (ICH).
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.gov
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. rsc.org
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. rsc.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) for a series of measurements and can be evaluated at different levels (repeatability, intermediate precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rsc.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
For research-scale applications, a well-characterized and validated analytical method for this compound is indispensable for monitoring reaction progress, optimizing synthesis conditions, and ensuring the quality of the material for subsequent research and development activities.
Structure Property Relationships: a Chemical Perspective
Influence of the Fluorine Atom on Electronic Distribution and Reactivity
The presence of a fluorine atom at the 5-position of the aniline (B41778) ring significantly alters the electronic landscape of the N-ethyl-5-fluoro-2-methylaniline molecule. Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I effect). This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the aromatic ring and towards the fluorine atom. nih.govchemrxiv.org This withdrawal of electron density has a deactivating effect on the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted aniline.
The position of the fluorine atom meta to the amino group in this compound is crucial. The inductive effect impacts the entire ring, but the resonance effect primarily influences the ortho and para positions. Therefore, the electron-withdrawing nature of fluorine at the meta position will decrease the basicity of the amino group. The lone pair of electrons on the nitrogen atom is less available for protonation due to the reduced electron density of the ring. wikipedia.orglearncbse.in This is reflected in the pKa values of substituted anilines, where electron-withdrawing groups generally lower the pKa (increase the acidity of the conjugate acid). afit.edujournaleras.com
Molecular electrostatic potential (MEP) maps are a valuable tool for visualizing the electronic distribution. chemrxiv.org For a molecule like this compound, the MEP map would show a region of high electron density (red/yellow) around the nitrogen atom and the fluorine atom, indicating their nucleophilic character. Conversely, regions of lower electron density (blue) would be expected on the aromatic protons. chemrxiv.org
Steric Effects of N-Ethyl and Methyl Groups on Molecular Conformation and Reaction Outcomes
The N-ethyl and 2-methyl groups in this compound introduce significant steric hindrance that influences the molecule's conformation and reactivity. The methyl group at the ortho position to the amino group physically obstructs the approach of reactants to the nitrogen atom and the adjacent ring positions. nih.gov This "ortho effect" can lead to a decrease in the basicity of the aniline derivative, not only due to electronic reasons but also because of steric hindrance to solvation of the protonated form. youtube.com
The N-ethyl group further contributes to steric crowding around the nitrogen atom. Compared to a primary amine, the ethyl group in this secondary amine creates a more hindered environment, which can affect the rates of reactions involving the amino group, such as acylation or alkylation. acs.org This steric bulk can also influence the rotational freedom around the C-N bond, potentially favoring certain conformations of the molecule.
In electrophilic aromatic substitution reactions, the steric hindrance from the ortho-methyl group will direct incoming electrophiles to the positions that are less sterically encumbered. The directing influence of the amino group is strongly ortho and para. However, with the 2-position occupied by a methyl group, electrophilic attack will be favored at the para-position (position 4) and the other ortho-position (position 6). The fluorine atom at the 5-position will also influence the regioselectivity of such reactions.
The combination of the ortho-methyl group and the N-ethyl group can also impact the planarity of the amino group with respect to the benzene ring. The steric repulsion between these groups can cause the amino group to twist out of the plane of the ring, which would reduce the extent of resonance between the nitrogen lone pair and the aromatic π-system. afit.edu This, in turn, would further decrease the activation of the ring towards electrophilic substitution and affect the basicity of the amine.
Comparative Studies with Analogous Substituted Anilines on Chemical Behavior
To understand the unique chemical behavior of this compound, it is instructive to compare it with analogous substituted anilines. The basicity, as indicated by the pKa of the conjugate acid, is a key property for comparison.
| Compound | Substituents | Expected pKa Trend |
| Aniline | - | Baseline |
| N-ethylaniline | N-ethyl | Higher than aniline (electron-donating ethyl group) |
| 2-Methylaniline (o-toluidine) | 2-methyl | Slightly higher than aniline (electron-donating methyl group) |
| 3-Fluoroaniline (B1664137) | 3-fluoro | Lower than aniline (electron-withdrawing fluoro group) |
| 5-Fluoro-2-methylaniline (B146954) | 5-fluoro, 2-methyl | Lower than 2-methylaniline, potentially similar to or lower than aniline |
| This compound | N-ethyl, 5-fluoro, 2-methyl | Higher than 5-fluoro-2-methylaniline due to the N-ethyl group, but lower than N-ethylaniline due to the fluoro and methyl groups. |
This table presents expected trends based on substituent effects. Actual pKa values require experimental determination.
The electron-donating nature of the N-ethyl group in N-ethylaniline increases the electron density on the nitrogen, making it a stronger base than aniline. learncbse.in Conversely, the electron-withdrawing fluorine atom in 3-fluoroaniline decreases the basicity. afit.edujournaleras.com In 5-fluoro-2-methylaniline, the electron-donating methyl group and the electron-withdrawing fluorine group have opposing effects. Given that fluorine's inductive effect is generally stronger, the pKa is expected to be lower than that of 2-methylaniline. sigmaaldrich.com
For this compound, the N-ethyl group will increase the basicity relative to 5-fluoro-2-methylaniline. However, the combined influence of the ortho-methyl group's steric hindrance and the fluorine's electron-withdrawing effect will likely result in a lower pKa compared to N-ethylaniline.
In terms of reactivity in electrophilic aromatic substitution, the activation of the ring will be lower in this compound compared to N-ethylaniline due to the deactivating effect of the fluorine atom. The regioselectivity will also be different. While N-ethylaniline would primarily yield the para-substituted product, the presence of the 2-methyl group in this compound will direct substitution to the 4 and 6 positions, with the electronic influence of the fluorine at position 5 also playing a role in the relative yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
